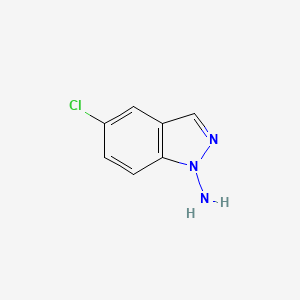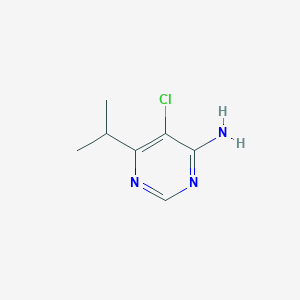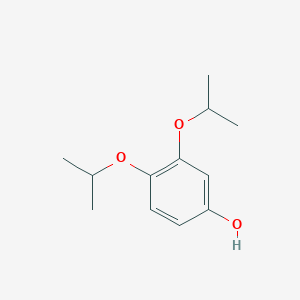
2-Acetyl-6-iodoisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-iodoisonicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an acetyl group at the second position and an iodine atom at the sixth position of the pyridine ring, along with an aldehyde functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-iodoisonicotinaldehyde typically involves the iodination of 2-acetylisonicotinaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the sixth position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-6-iodoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, it can react with amines to form corresponding amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 2-Acetyl-6-carboxyisonicotinaldehyde.
Reduction: 2-Acetyl-6-iodoisonicotinalcohol.
Substitution: 2-Acetyl-6-aminoisonicotinaldehyde.
Applications De Recherche Scientifique
2-Acetyl-6-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and as a building block in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-iodoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the target protein and the context of its use.
Comparaison Avec Des Composés Similaires
2-Acetylisonicotinaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodoisonicotinaldehyde: Lacks the acetyl group, which affects its reactivity and potential biological activity.
2-Acetyl-6-bromoisonicotinaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 2-Acetyl-6-iodoisonicotinaldehyde is unique due to the combination of the acetyl group, iodine atom, and aldehyde functional group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
1393551-86-4 |
|---|---|
Formule moléculaire |
C8H6INO2 |
Poids moléculaire |
275.04 g/mol |
Nom IUPAC |
2-acetyl-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6INO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3 |
Clé InChI |
BTXLPUNXRGMZFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)





